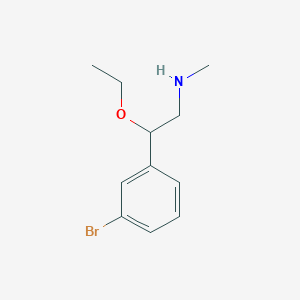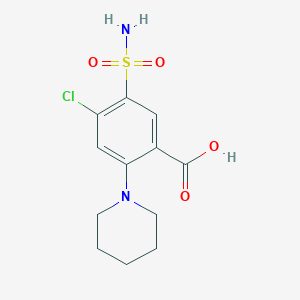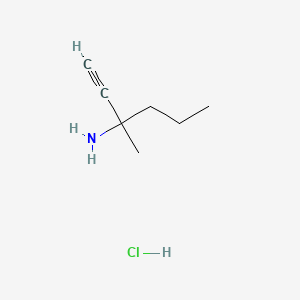
2-amino-N,N-dicyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,N-dicyclohexylacetamide is a chemical compound with the molecular formula C14H26N2O It is characterized by the presence of an amino group attached to an acetamide backbone, with two cyclohexyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dicyclohexylacetamide typically involves the reaction of dicyclohexylamine with a suitable acylating agent. One common method is the reaction of dicyclohexylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dicyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
2-amino-N,N-dicyclohexylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dicyclohexylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl groups provide hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of cyclohexyl groups.
2-amino-N,N-diethylacetamide: Contains diethyl groups instead of cyclohexyl groups.
2-amino-N,N-diphenylacetamide: Features diphenyl groups instead of cyclohexyl groups.
Uniqueness
2-amino-N,N-dicyclohexylacetamide is unique due to the presence of bulky cyclohexyl groups, which can influence its chemical reactivity and interactions with biological molecules. This makes it distinct from other similar compounds and potentially useful in specific applications where steric effects are important.
Properties
Molecular Formula |
C14H26N2O |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-amino-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C14H26N2O/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11,15H2 |
InChI Key |
BZWIYVSBKXFKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12120501.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12120524.png)










